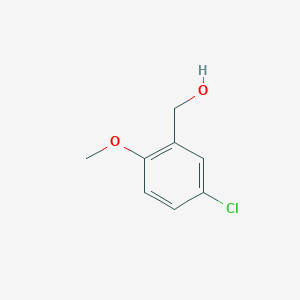

(5-Chloro-2-methoxyphenyl)methanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-chloro-2-methoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO2/c1-11-8-3-2-7(9)4-6(8)5-10/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFCZAZVHUMJMJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7035-10-1 | |

| Record name | 3-Chloro-6-methoxybenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 5-Chloro-2-methoxybenzyl alcohol: Properties, Characterization, and Applications

Abstract

5-Chloro-2-methoxybenzyl alcohol is a substituted aromatic alcohol of increasing interest in medicinal chemistry and organic synthesis. Its unique electronic and steric properties, conferred by the chloro and methoxy substituents on the benzyl core, make it a valuable building block for complex molecular architectures, particularly in the development of novel therapeutic agents. This guide provides an in-depth examination of the physicochemical characteristics of 5-Chloro-2-methoxybenzyl alcohol, offering a technical resource for researchers, scientists, and professionals in drug development. The document covers its structural identity, core physical properties, detailed spectroscopic profile, reactivity, and established analytical methodologies for its characterization. Furthermore, it explores its application as a key scaffold in drug discovery, supported by field-proven insights and authoritative references.

Chemical Identity and Molecular Structure

5-Chloro-2-methoxybenzyl alcohol belongs to the class of substituted benzyl alcohols. The strategic placement of an electron-withdrawing chlorine atom at the C5 position and an electron-donating methoxy group at the C2 position creates a distinct electronic environment that influences its reactivity and intermolecular interactions.[1][2] This substitution pattern is crucial in medicinal chemistry, where such modulations can significantly enhance binding affinity to biological targets and improve pharmacokinetic properties.[1][2]

Caption: 2D Structure of 5-Chloro-2-methoxybenzyl alcohol

Physicochemical Properties

The physical and chemical properties of a compound are foundational to its application in research and development. They dictate solubility, stability, and suitability for various reaction conditions. The data for 5-Chloro-2-methoxybenzyl alcohol and its related isomers are summarized below.

| Property | Value | Source |

| IUPAC Name | (5-Chloro-2-methoxyphenyl)methanol | - |

| Molecular Formula | C₈H₉ClO₂ | - |

| Molecular Weight | 172.61 g/mol | - |

| Appearance | White to off-white solid/crystals | [3] |

| Melting Point | 86.0 - 94.0 °C (for 5-Chloro-2-hydroxybenzyl alcohol) | [3][4] |

| Boiling Point | 259 °C (for 4-methoxybenzyl alcohol) | [5][6] |

| Density | 1.113 g/cm³ at 25 °C (for 4-methoxybenzyl alcohol) | [5] |

| Solubility | Slightly soluble in water; Soluble in alcohols, ethers. | [7] |

| CAS Number | 73033-57-5 | - |

Note: Data for exact isomers can be limited; properties of closely related analogues like 4-methoxybenzyl alcohol and 5-chloro-2-hydroxybenzyl alcohol are provided for reference.

Spectroscopic Profile

Spectroscopic analysis is essential for the structural elucidation and purity assessment of chemical compounds. The expected spectral characteristics of 5-Chloro-2-methoxybenzyl alcohol are detailed below, based on established principles and data from analogous structures.[8][9]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum provides information on the chemical environment of hydrogen atoms. For 5-Chloro-2-methoxybenzyl alcohol, the expected signals are:

-

Aromatic Protons (Ar-H): Three signals in the range of δ 6.8–7.4 ppm. The proton at C6 (ortho to the CH₂OH and meta to the Cl) would likely appear as a doublet. The proton at C4 (ortho to the Cl and meta to the CH₂OH) would appear as a doublet of doublets. The proton at C3 (ortho to the OCH₃ and meta to the Cl) would appear as a doublet.

-

Benzylic Protons (-CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.5–4.7 ppm.[8] The electronegative oxygen atom deshields these protons, shifting them downfield.

-

Methoxy Protons (-OCH₃): A sharp singlet around δ 3.8–3.9 ppm.

-

Hydroxyl Proton (-OH): A broad singlet whose chemical shift is concentration and solvent-dependent, typically between δ 2.0–5.0 ppm. This peak will exchange with D₂O.[8][9]

Insight: The precise chemical shifts and coupling constants are influenced by the electronic effects of the chloro and methoxy groups. Data from compounds containing the 1-(5-chloro-2-methoxybenzyl) moiety support these predicted ranges.[10]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number and types of carbon environments.

-

Aromatic Carbons (Ar-C): Six distinct signals are expected in the δ 110–160 ppm region. The carbon attached to the methoxy group (C2) will be significantly downfield, while the carbon attached to the chlorine (C5) will also be influenced.

-

Benzylic Carbon (-CH₂OH): A signal around δ 60–65 ppm.

-

Methoxy Carbon (-OCH₃): A signal around δ 55–60 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups.

-

O-H Stretch: A strong, broad absorption band in the 3200–3600 cm⁻¹ region, characteristic of the hydroxyl group and indicative of hydrogen bonding.[8]

-

C-H Stretch (Aromatic): Medium to weak bands just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Medium bands in the 2850–3000 cm⁻¹ region.

-

C=C Stretch (Aromatic): Multiple sharp, medium bands in the 1450–1600 cm⁻¹ region.

-

C-O Stretch: A strong band in the 1000–1250 cm⁻¹ region, corresponding to the alcohol and ether linkages.[11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

-

Molecular Ion Peak (M⁺): An initial peak at m/z corresponding to the molecular weight (172.61). The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak due to the natural abundance of the ³⁷Cl isotope.

-

Key Fragmentations: Common fragmentation pathways for benzyl alcohols include dehydration (loss of H₂O, M-18) and alpha-cleavage (loss of the hydroxymethyl group).[8][9]

Reactivity and Chemical Stability

5-Chloro-2-methoxybenzyl alcohol is a stable solid under standard conditions but exhibits reactivity characteristic of benzyl alcohols.[5]

-

Oxidation: The primary alcohol group can be oxidized to the corresponding aldehyde (5-chloro-2-methoxybenzaldehyde) or carboxylic acid (5-chloro-2-methoxybenzoic acid) using appropriate oxidizing agents.

-

Etherification/Esterification: The hydroxyl group can readily undergo reaction with alkyl halides or acid chlorides to form ethers and esters, respectively. This reactivity is fundamental to its use as a protecting group scaffold.

-

Substitution: The benzylic hydroxyl group can be substituted, for instance, by reaction with thionyl chloride to yield 5-chloro-2-methoxybenzyl chloride, a reactive intermediate for further synthesis.[12]

-

Photosolvolysis: Methoxy-substituted benzyl alcohols are known to undergo photodehydroxylation, forming a benzyl cation intermediate.[13] This property is exploited in the design of photolabile protecting groups.[14]

The product is chemically stable under standard ambient conditions (room temperature).[5] However, it should be stored away from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[15][16]

Applications in Medicinal Chemistry and Organic Synthesis

The unique substitution pattern of 5-Chloro-2-methoxybenzyl alcohol makes it a privileged scaffold in drug discovery.

-

NLRP3 Inflammasome Inhibitors: The 1-(5-chloro-2-methoxybenzyl) moiety is a core component of novel and potent inhibitors of the NLRP3 inflammasome.[10] The NLRP3 inflammasome is a key target in inflammatory diseases, and molecules built on this scaffold have shown promise in preclinical models of conditions like multiple sclerosis.[17] The chloro and methoxy groups are critical for biological activity, with their removal leading to a significant decrease or complete loss of potency.[10]

-

Scaffold for Rational Drug Design: The compound serves as a starting point for creating libraries of molecules through multicomponent reactions, accelerating the hit-finding and lead optimization stages of drug discovery.[18]

-

Photolabile Protecting Groups: The related nitro-substituted benzyl alcohols are classic photolabile protecting groups.[14] The electronic properties of the 5-chloro-2-methoxy system make it a candidate for tuning the photosensitivity of such protecting groups for controlled release applications in drug delivery or materials science.

Analytical and Characterization Protocols

Ensuring the identity and purity of 5-Chloro-2-methoxybenzyl alcohol is critical. Standard analytical techniques include Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Protocol: Purity Assessment by GC-MS

1. Sample Preparation: a. Accurately weigh ~10 mg of 5-Chloro-2-methoxybenzyl alcohol. b. Dissolve in 10 mL of a suitable solvent (e.g., ethyl acetate or methanol) to create a 1 mg/mL stock solution. c. Prepare a series of dilutions for calibration if quantitative analysis is required.

2. GC-MS Instrumentation and Conditions:

- Column: DB-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.[19]

- Injector Temperature: 260 °C.

- Carrier Gas: Helium at a constant flow rate of 1 mL/min.

- Oven Temperature Program: i. Initial temperature: 60 °C, hold for 2 minutes. ii. Ramp: Increase to 280 °C at a rate of 20 °C/min. iii. Hold: Hold at 280 °C for 5 minutes.

- MS Interface Temperature: 280 °C.

- MS Mode: Scan mode for qualitative identification and Selective Ion Monitoring (SIM) for quantification.

3. Data Analysis: a. Identify the peak corresponding to 5-Chloro-2-methoxybenzyl alcohol by its retention time and mass spectrum. b. Confirm the molecular ion (m/z 172) and the characteristic M+2 isotope pattern. c. Assess purity by calculating the peak area percentage relative to all other detected peaks.

Caption: Workflow for Purity Assessment by GC-MS.

Protocol: Analysis by Reversed-Phase HPLC

HPLC is a robust method for analyzing non-volatile or thermally labile compounds.[21]

1. Sample Preparation: a. Prepare a 1 mg/mL stock solution in the mobile phase (e.g., Methanol/Water mixture). b. Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

- Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

- Mobile Phase: Isocratic elution with a mixture of Methanol and Water (e.g., 60:40 v/v).

- Flow Rate: 1.0 mL/min.

- Column Temperature: 30 °C.

- Detection: UV detector at 254 nm.

- Injection Volume: 10 µL.

3. Data Analysis: a. Determine the retention time of the main peak. b. Quantify purity based on the area percentage of the analyte peak.

Safety, Handling, and Storage

As with any chemical reagent, proper handling of 5-Chloro-2-methoxybenzyl alcohol is paramount. The following information is synthesized from available Safety Data Sheets (SDS).[5][15][16][22]

-

Hazard Identification:

-

Precautionary Measures:

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.[5][16]

-

Personal Protective Equipment (PPE): Wear protective gloves, eye protection (safety glasses or goggles), and a lab coat.[5][15][16]

-

Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents.[15][16]

-

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water. If irritation or rash occurs, seek medical attention.[5][16]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[5][16]

-

Ingestion: Rinse mouth and call a POISON CENTER or doctor if you feel unwell.[16]

-

Inhalation: Move person to fresh air. If breathing is difficult, seek medical attention.[15]

-

Conclusion

5-Chloro-2-methoxybenzyl alcohol is a synthetically versatile and medicinally relevant molecule. Its well-defined physicochemical properties, combined with a predictable spectroscopic and reactivity profile, make it an important tool for chemists. The strategic placement of its chloro and methoxy substituents provides a powerful handle for modulating molecular properties, a feature that has been successfully exploited in the rational design of targeted therapeutics like NLRP3 inflammasome inhibitors. This guide serves as a foundational resource, providing the essential technical data and procedural knowledge required for the effective and safe utilization of this compound in advanced research and development settings.

References

- Sigma-Aldrich. (2025).

- Fisher Scientific. (2025).

- TCI Chemicals. (n.d.).

- Thermo Fisher Scientific. (2025).

- The Royal Society of Chemistry. (n.d.).

- Actylis Lab Solutions. (2024).

- PubMed Central. (n.d.). Design and discovery of novel NLRP3 inhibitors and PET imaging radiotracers based on a 1,2,3-triazole bearing scaffold.

- Chemcasts. (n.d.). 5-Chloro-2-methoxybenzaldehyde (CAS 7035-09-8) Properties.

- RSC Publishing. (n.d.). Structure–reactivity studies and catalytic effects in the photosolvolysis of methoxy-substituted benzyl alcohols.

- Ren, M., & Wang, Y. (n.d.). Determination of benzyl alcohol in cosmetics by gas chromatography-mass spectrometry. Beijing Physical and Chemical Analysis and Testing Center.

- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzyl alcohol.

- Thermo Scientific Chemicals. (n.d.). 5-Chloro-2-hydroxybenzyl alcohol, 98%.

- Publisso. (n.d.).

- International Journal of Pharmaceutical and Analytical Research. (2011).

- ResearchGate. (2019). Synthesis, Structural Characterization and Effects of Modified Synthetic Methods on the Yield of Benzyl Alcohol.

- Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery.

- ChemicalBook. (n.d.). 5-Chloro-2-methoxybenzoic acid(3438-16-2) 1H NMR spectrum.

- Thermo Scientific Chemicals. (n.d.). 5-Chloro-2-hydroxybenzyl alcohol, 98% 1 g.

- PrepChem.com. (n.d.). Synthesis of (a) 2-Amino-5-methoxy-benzyl alcohol.

- YouTube. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery.

- Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols.

- PubChem - NIH. (n.d.). 2-Methoxybenzyl alcohol.

- Benchchem. (n.d.). Synthesis routes of 4-Methoxybenzyl chloride.

- BMRB. (n.d.). P-Methoxybenzyl Alcohol.

- Sigma-Aldrich. (n.d.). 4-Methoxybenzyl alcohol 98%.

- YouTube. (2020). Spectral analysis practice problem #02 (benzyl alcohol).

- Consolidated Chemical. (n.d.). Anisyl Alcohol (4-Methoxybenzyl Alcohol).

- Wikipedia. (n.d.). Anisyl alcohol.

- Sigma-Aldrich. (n.d.). 2-Methoxybenzyl alcohol 99%.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Photolabile Protecting Groups with 5-Chloro-2-nitrobenzyl Alcohol.

- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.

- PubMed. (2017). Development and Characterization of a Hydroxyl-Sulfonamide Analogue, 5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)

- European Patent Office. (2011). Synthesis of optically pure (R)-5-(2-aminopropyl)-2-methoxybenzenesulphonamide.

- PubMed Central. (n.d.).

- ResearchGate. (2025). Conformational Search and Spectroscopic Analysis of Biorelevant Molecule: 5-Chloro-2-hydroxy-N-isobutyl-3-oxo-2,3-dihydrobenzofuran-2-carboxamide.

Sources

- 1. drughunter.com [drughunter.com]

- 2. m.youtube.com [m.youtube.com]

- 3. 5-Chloro-2-hydroxybenzyl alcohol, 98% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. 5-Chloro-2-hydroxybenzyl alcohol, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Anisyl alcohol - Wikipedia [en.wikipedia.org]

- 7. consolidated-chemical.com [consolidated-chemical.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

- 10. Design and discovery of novel NLRP3 inhibitors and PET imaging radiotracers based on a 1,2,3-triazole bearing scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Structure–reactivity studies and catalytic effects in the photosolvolysis of methoxy-substituted benzyl alcohols - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 14. nbinno.com [nbinno.com]

- 15. fishersci.com [fishersci.com]

- 16. tcichemicals.com [tcichemicals.com]

- 17. Development and Characterization of a Hydroxyl-Sulfonamide Analogue, 5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide, as a Novel NLRP3 Inflammasome Inhibitor for Potential Treatment of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ewai-group.com [ewai-group.com]

- 20. globalresearchonline.net [globalresearchonline.net]

- 21. helixchrom.com [helixchrom.com]

- 22. assets.thermofisher.cn [assets.thermofisher.cn]

Decoding the Molecular Architecture: A Technical Guide to the ¹H and ¹³C NMR Spectral Data of (5-Chloro-2-methoxyphenyl)methanol

For distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound (5-Chloro-2-methoxyphenyl)methanol (CAS No. 7035-10-1).[1][2][3] As a key intermediate in the synthesis of various pharmaceutical and bioactive molecules, a thorough understanding of its structural characterization is paramount. This document offers an in-depth interpretation of its NMR spectra, supported by established principles of NMR spectroscopy and comparative data from analogous structures. Included are detailed protocols for sample preparation and data acquisition, ensuring methodological reproducibility. The guide is intended to serve as a comprehensive resource for researchers in synthetic chemistry, medicinal chemistry, and drug development, facilitating accurate identification and quality assessment of this important chemical entity.

Introduction: The Significance of this compound

This compound is a substituted benzyl alcohol derivative. Its structural framework, featuring a chlorinated and methoxylated phenyl ring, makes it a versatile building block in organic synthesis. The presence of these functional groups allows for a variety of chemical transformations, rendering it a valuable precursor in the development of novel therapeutic agents and other functional materials. Accurate and unambiguous characterization of this molecule is the foundation of its reliable use in research and development. NMR spectroscopy stands as the most powerful tool for the elucidation of its molecular structure in solution. This guide provides a definitive analysis of its ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the benzylic methylene protons, the hydroxyl proton, and the methoxy protons. The chemical shifts are influenced by the electronic effects of the chloro and methoxy substituents on the benzene ring.

Table 1: Predicted ¹H NMR Peak Assignments for this compound

| Peak | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | ~7.28 | d | 1H | H-6 |

| 2 | ~7.22 | dd | 1H | H-4 |

| 3 | ~6.85 | d | 1H | H-3 |

| 4 | ~4.65 | s | 2H | -CH₂OH |

| 5 | ~3.85 | s | 3H | -OCH₃ |

| 6 | ~2.50 | t (broad) | 1H | -OH |

Note: Predicted chemical shifts are based on analysis of related structures and established substituent effects. Actual values may vary slightly depending on solvent and concentration.

Rationale for Peak Assignments

-

Aromatic Protons (H-3, H-4, H-6): The aromatic region is expected to show three distinct signals. The methoxy group at C-2 is an electron-donating group, causing a shielding effect (upfield shift) on the ortho (H-3) and para (H-6) protons. Conversely, the chloro group at C-5 is an electron-withdrawing group, leading to a deshielding effect (downfield shift).

-

H-3: This proton is ortho to the strongly electron-donating methoxy group and will therefore be the most shielded (lowest chemical shift) of the aromatic protons. It is expected to appear as a doublet due to coupling with H-4.

-

H-4: This proton is coupled to both H-3 and H-6 (meta-coupling), and will thus appear as a doublet of doublets.

-

H-6: This proton is ortho to the electron-withdrawing chloro group and para to the electron-donating methoxy group. The deshielding effect of the chlorine atom is expected to dominate, making it the most deshielded of the aromatic protons. It will appear as a doublet due to meta-coupling with H-4.

-

-

Benzylic Protons (-CH₂OH): The two protons of the methylene group attached to the aromatic ring and the hydroxyl group are chemically equivalent and are expected to appear as a singlet. Their chemical shift is influenced by the proximity to the aromatic ring and the hydroxyl group.

-

Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and will appear as a sharp singlet. The chemical shift is characteristic for methoxy groups attached to an aromatic ring.

-

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding.[4] It often appears as a broad singlet or a triplet if coupled to the adjacent methylene protons. The addition of D₂O would result in the disappearance of this signal due to proton exchange.[4]

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Peak Assignments for this compound

| Peak | Chemical Shift (δ, ppm) | Assignment |

| 1 | ~155.0 | C-2 |

| 2 | ~132.0 | C-5 |

| 3 | ~129.5 | C-1 |

| 4 | ~128.0 | C-6 |

| 5 | ~127.5 | C-4 |

| 6 | ~111.0 | C-3 |

| 7 | ~62.0 | -CH₂OH |

| 8 | ~55.5 | -OCH₃ |

Note: Predicted chemical shifts are based on additive models and data from substituted benzenes. Actual values may vary.

Rationale for Peak Assignments

-

Aromatic Carbons (C-1 to C-6):

-

C-2: This carbon is directly attached to the electron-donating methoxy group and will be significantly deshielded, appearing at the lowest field (highest chemical shift) in the aromatic region.

-

C-5: This carbon is bonded to the electronegative chlorine atom, which also causes a significant downfield shift.

-

C-1: This is the ipso-carbon to which the methanol group is attached. Its chemical shift will be influenced by both the methoxy and chloro substituents.

-

C-6, C-4, C-3: The remaining aromatic carbons will have chemical shifts determined by the combined electronic effects of the substituents. The carbon ortho to the methoxy group (C-3) is expected to be the most shielded.

-

-

Aliphatic Carbons (-CH₂OH and -OCH₃):

-

-CH₂OH: The benzylic carbon will appear in the typical range for such carbons, generally between 60-65 ppm.

-

-OCH₃: The methoxy carbon signal is expected to be a sharp peak around 55-56 ppm, which is characteristic of an aromatic methoxy group.

-

Experimental Protocols

To obtain high-quality ¹H and ¹³C NMR spectra, the following experimental protocol is recommended.

Sample Preparation

-

Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent for this compound. It offers good solubility and its residual proton signal (at ~7.26 ppm) and carbon signals (at ~77.16 ppm) provide a convenient internal reference.[5][6][7][8]

-

Concentration: Prepare a solution by dissolving approximately 10-20 mg of the compound in 0.6-0.7 mL of CDCl₃.

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0.00 ppm for both ¹H and ¹³C). Modern spectrometers can also reference the spectra to the residual solvent peak.

-

Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to avoid signal broadening.

NMR Data Acquisition

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially in the aromatic region of the ¹H spectrum.

-

¹H NMR Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans are typically sufficient for a good signal-to-noise ratio.

-

-

¹³C NMR Parameters:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A higher number of scans (e.g., 128-1024) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Data Interpretation and Structural Verification

The following workflow outlines the logical steps for interpreting the acquired NMR data to confirm the structure of this compound.

Figure 1: A logical workflow for the interpretation of ¹H and ¹³C NMR spectra to confirm the molecular structure.

Conclusion

The ¹H and ¹³C NMR spectral data provide a definitive fingerprint for this compound. The predicted chemical shifts, multiplicities, and integration values are consistent with the assigned molecular structure, taking into account the electronic effects of the chloro and methoxy substituents. This technical guide serves as a valuable resource for the unambiguous identification and characterization of this important synthetic intermediate, thereby ensuring the integrity of subsequent research and development efforts.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

Chemistry LibreTexts. (2023, January 29). High Resolution Proton NMR Spectra. Retrieved from [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). Proton Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

-

Michigan State University, Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. bmse000407 Benzyl Alcohol at BMRB [bmrb.io]

- 3. 2-Methoxybenzyl alcohol [webbook.nist.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. Proton NMR Table [www2.chemistry.msu.edu]

- 7. 2-Methoxybenzyl alcohol | C8H10O2 | CID 69154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

Mass spectrometry and IR analysis of (5-Chloro-2-methoxyphenyl)methanol

An In-Depth Technical Guide to the Mass Spectrometry and Infrared (IR) Analysis of (5-Chloro-2-methoxyphenyl)methanol

Introduction: Elucidating the Molecular Architecture

In the landscape of pharmaceutical research and drug development, the precise structural characterization of chemical entities is a cornerstone of safety, efficacy, and intellectual property. This compound, a substituted benzyl alcohol derivative, serves as a valuable building block in organic synthesis. Its molecular structure, featuring a chlorinated and methoxylated aromatic ring attached to a hydroxymethyl group, presents a unique spectroscopic fingerprint. This guide provides an in-depth analysis of the mass spectrometric and infrared spectroscopic signatures of this compound, offering researchers and scientists a practical framework for its unambiguous identification. By delving into the causality behind fragmentation patterns and vibrational modes, we aim to equip the reader with the expertise to interpret spectral data with confidence.

Part 1: Mass Spectrometry (MS) Analysis: Deconstructing the Molecule

Mass spectrometry is an indispensable tool that provides the molecular weight of a compound and offers profound insights into its structure through controlled fragmentation. For a molecule like this compound, Electron Ionization (EI) is a robust method that generates a reproducible fragmentation pattern, akin to a molecular fingerprint.[1]

The Molecular Ion: A Definitive Signature of Chlorine

Upon ionization, the molecule forms a molecular ion (M⁺•). The most critical diagnostic feature in the mass spectrum of this compound is the isotopic pattern conferred by the chlorine atom. Chlorine naturally exists as two stable isotopes: ³⁵Cl (≈75.8%) and ³⁷Cl (≈24.2%). This results in two distinct peaks for the molecular ion:

-

M⁺• Peak: at a mass-to-charge ratio (m/z) of 172, corresponding to molecules containing the ³⁵Cl isotope.

-

M+2 Peak: at m/z 174, corresponding to molecules with the ³⁷Cl isotope.

The relative intensity of the M⁺• to the M+2 peak is approximately 3:1, a hallmark signature that immediately confirms the presence of a single chlorine atom in the molecule.[2][3]

Predictive Fragmentation Pathways

The 70 eV of energy imparted during EI is sufficient to induce specific bond cleavages, revealing the molecule's connectivity. The fragmentation of this compound is governed by the stability of the resulting carbocations, particularly those stabilized by the aromatic ring.

-

Benzylic Cleavage (Loss of •OH): A primary fragmentation route for benzyl alcohols is the loss of a hydroxyl radical (•OH, 17 Da). This yields a highly stable, resonance-stabilized benzylic carbocation at m/z 155 (and a corresponding isotope peak at m/z 157). This is often a prominent peak in the spectrum.

-

Dehydration (Loss of H₂O): The molecular ion can also undergo the elimination of a water molecule (H₂O, 18 Da), another common pathway for alcohols, resulting in a fragment ion at m/z 154 (and m/z 156).[4]

-

Loss of a Methyl Radical (•CH₃): Fragmentation of the methoxy group via the loss of a methyl radical (•CH₃, 15 Da) is a characteristic cleavage for aryl methyl ethers. This pathway leads to a stable oxonium ion at m/z 157 (and m/z 159).

-

Benzylic C-C Cleavage (Loss of CH₂OH): Cleavage of the bond between the aromatic ring and the hydroxymethyl group results in the loss of a •CH₂OH radical (31 Da). This generates the 5-chloro-2-methoxyphenyl cation at m/z 141 (and m/z 143).

The interplay of these pathways provides a rich dataset for structural confirmation.

Caption: Predicted EI-MS fragmentation of this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.

-

Injection: Inject 1 µL of the prepared sample into the GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).

-

GC Separation: Employ a temperature program to ensure separation from impurities, for instance: initial temperature of 60°C held for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

-

Ionization: Use a standard Electron Ionization (EI) source operating at 70 eV.

-

Mass Analysis: Scan a mass range of m/z 40-300 to capture the molecular ion and all significant fragments.

-

Data Analysis: Identify the peak corresponding to the analyte. Analyze the mass spectrum for the M⁺•/M+2 isotopic pattern and the key fragment ions.

Data Summary: Mass Spectrometry

| m/z (³⁵Cl/³⁷Cl) | Proposed Fragment Identity | Neutral Loss | Notes |

| 172/174 | Molecular Ion [M]⁺• | - | Confirms molecular weight and presence of one Cl atom (3:1 ratio). |

| 157/159 | [M - CH₃]⁺ | •CH₃ (15 Da) | Characteristic loss from the methoxy group. |

| 155/157 | [M - OH]⁺ | •OH (17 Da) | Stable benzylic carbocation; expected to be a significant peak. |

| 154/156 | [M - H₂O]⁺• | H₂O (18 Da) | Common dehydration fragment for alcohols.[4] |

| 141/143 | [M - CH₂OH]⁺ | •CH₂OH (31 Da) | Result of benzylic C-C bond cleavage. |

Part 2: Infrared (IR) Spectroscopy Analysis: Mapping Functional Groups

Infrared (IR) spectroscopy is a powerful, non-destructive technique that identifies the functional groups within a molecule by measuring the absorption of infrared radiation corresponding to specific molecular vibrations.

Characteristic Vibrational Modes

The structure of this compound contains hydroxyl, methoxy, and chloro-substituted aromatic functionalities, each with distinct and identifiable absorption bands.

-

O-H Stretch (Alcohol): The most conspicuous feature in the IR spectrum of an alcohol is the hydroxyl group stretch. Due to intermolecular hydrogen bonding, this appears as a strong and characteristically broad absorption band in the 3600-3200 cm⁻¹ region.[4][5][6][7]

-

C-H Stretches: Two types of C-H stretching vibrations are expected:

-

Aromatic (sp² C-H): Absorptions appear just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). These are often of weak to medium intensity.[8][9][10]

-

Aliphatic (sp³ C-H): The methylene (-CH₂-) and methoxy (-OCH₃) groups will exhibit medium to strong stretching bands just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹).[8]

-

-

Aromatic C=C Stretches: The benzene ring itself produces a series of sharp, medium-intensity bands from C=C in-ring stretching vibrations, typically appearing around 1600 cm⁻¹ and 1500-1450 cm⁻¹.[9][10][11]

-

C-O Stretches: This region is highly diagnostic. Two strong C-O stretching bands are anticipated:

-

Primary Alcohol (Ar-CH₂-O): A strong band is expected in the 1075-1000 cm⁻¹ range.[12]

-

Aryl Ether (Ar-O-CH₃): Aryl ethers display a characteristic strong, asymmetric stretching band around 1250 cm⁻¹. A symmetric stretch also appears near 1040 cm⁻¹.[13] These bands are crucial for confirming the methoxy and alcohol moieties.

-

-

Out-of-Plane (OOP) C-H Bending: The substitution pattern on the aromatic ring gives rise to strong bands in the 900-675 cm⁻¹ region. For a 1,2,4-trisubstituted ring, strong absorptions are expected in the 900-800 cm⁻¹ range, providing confirmatory evidence of the isomer's structure.[10]

-

C-Cl Stretch: The carbon-chlorine stretching vibration typically appears as a medium to strong band in the 850-550 cm⁻¹ range of the fingerprint region.[14]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial for removing atmospheric (H₂O, CO₂) and instrument-related absorptions from the sample spectrum.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal surface.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum is automatically ratioed against the background scan to produce the final absorbance or transmittance spectrum. Clean the ATR crystal thoroughly after analysis.

Data Summary: Infrared Spectroscopy

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| 3600–3200 | O-H Stretch | Alcohol | Strong, Broad |

| 3100–3000 | C-H Stretch | Aromatic (sp²) | Medium to Weak |

| 2950–2850 | C-H Stretch | Aliphatic (sp³) | Medium to Strong |

| 1600 & 1500-1450 | C=C Stretch | Aromatic Ring | Medium, Sharp |

| ~1250 | C-O Stretch (asymmetric) | Aryl Ether | Strong |

| 1075–1000 | C-O Stretch | Primary Alcohol / Aryl Ether | Strong |

| 900–800 | C-H Bend (out-of-plane) | 1,2,4-Trisubstituted Ring | Strong |

| 850–550 | C-Cl Stretch | Aryl Halide | Medium to Strong |

Part 3: An Integrated Analytical Workflow

Neither technique in isolation provides a complete structural picture. It is the synergistic combination of mass spectrometry and infrared spectroscopy that enables unambiguous structural confirmation. This integrated workflow ensures a self-validating system for analysis.

Caption: Integrated workflow for the structural elucidation of the target compound.

This workflow demonstrates the complementary nature of the two techniques. IR spectroscopy first confirms the presence of the key functional groups—alcohol, ether, and a substituted aromatic ring. Mass spectrometry then provides the exact molecular weight and, crucially, confirms the presence and number of chlorine atoms through its distinct isotopic signature. The fragmentation pattern observed in the mass spectrum validates the connectivity of the functional groups identified by IR, leading to a definitive structural assignment.

Conclusion

The analytical characterization of this compound is a clear illustration of modern spectroscopic strategy. The broad O-H and strong C-O stretching bands in the IR spectrum provide undeniable evidence of the alcohol and ether functionalities. Concurrently, the mass spectrum confirms the molecular weight of 172.61 g/mol and, through the signature 3:1 M⁺• to M+2 isotopic ratio, proves the presence of a single chlorine atom. The logical fragmentation patterns, including the loss of hydroxyl and methyl radicals, align perfectly with the proposed structure. By integrating these field-proven techniques, researchers can achieve a high degree of confidence in the identity and purity of their materials, a non-negotiable requirement in the rigorous field of drug discovery and development.

References

-

Chemistry LibreTexts. (2024). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

chemhacker. (n.d.). Infrared spectra of alcohols and phenols. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Alcohols. Retrieved from [Link]

-

Krueger, P. J., & Hawkins, B. F. (1973). Infrared Absorption Band Shape Studies: Fundamental OH Stretching Vibration of Benzyl Alcohol Conformers in Dilute Carbon Tetrachloride Solution. Canadian Journal of Chemistry, 51(19), 3250–3262. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of ethanol. Retrieved from [Link]

-

Mount Royal University. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved from [Link]

-

McLafferty, F. W., & Gohlke, R. S. (1959). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 31(12), 2076–2082. Retrieved from [Link]

-

Sci-Hub. (n.d.). Infrared Absorption Band Shape Studies: Fundamental OH Stretching Vibration of Benzyl Alcohol Conformers in Dilute Carbon Tetrachloride Solution. Retrieved from [Link]

-

Brooks/Cole Publishing Company. (2000). Organic Chemistry On-Line. Retrieved from [Link]

-

American Chemical Society. (n.d.). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. Retrieved from [Link]

-

Katritzky, A. R., & Coats, N. A. (1959). Infrared absorption of substituents in aromatic systemes. Part I. Methoxy- and ethoxy-compounds. Journal of the Chemical Society (Resumed), 2062. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

Rauf, M. A., et al. (2001). Effects of Various Solvents on the Infrared Spectra of Benzyl Alcohol. Journal of the Chemical Society of Pakistan, 23(1). Retrieved from [Link]

-

Insubria. (2012). FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 1.7: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

SpectraBase. (2026). (5-Chloro-2-methoxyphenyl)(phenyl)methanol - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

PubMed. (2000). [Influence of substituents on IR spectrum of aromatic amines in different solvents]. Guang Pu Xue Yu Guang Pu Fen Xi, 20(6), 819-21. Retrieved from [Link]

-

OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

ResearchGate. (2021). LCMS-guided detection of halogenated natural compounds. Retrieved from [Link]

-

SpectraBase. (n.d.). (5-Chloro-2-(methylamino)phenyl)(4-methoxyphenyl)methanol. Retrieved from [Link]

-

OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. Retrieved from [Link]

-

Reddit. (2014). IR Spectrum of Benzyl Alcohol(?) : r/chemhelp. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

University of California, Santa Cruz. (n.d.). IR Tables. Retrieved from [Link]

-

American Chemical Society. (n.d.). Characterization of Benzene Ring Substitution by Infrared Spectra. Analytical Chemistry. Retrieved from [Link]

-

Smith, B. C. (2017). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 2-Methoxybenzyl alcohol. PubChem. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

American Chemical Society. (2025). Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. Retrieved from [Link]

-

ACS Publications. (n.d.). The Far-Infrared Spectrum of Methoxymethanol (CH3–O–CH2OH): A Theoretical Study. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 1-(4-Methoxyphenyl)ethanol. PubChem. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Chemistry: Infrared spectra of alcohols and phenols [openchemistryhelp.blogspot.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. askthenerd.com [askthenerd.com]

- 9. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. 415. Infrared absorption of substituents in aromatic systemes. Part I. Methoxy- and ethoxy-compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 14. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Discovery and Initial Synthesis of (5-Chloro-2-methoxyphenyl)methanol

Foreword: The Unseen Scaffolding of Modern Therapeutics

In the landscape of pharmaceutical development, the narrative is often dominated by the final drug molecule—the therapeutic agent that directly interacts with biological targets. However, behind every successful drug lies a network of meticulously designed and synthesized chemical intermediates. These molecules, while not therapeutic in themselves, form the essential scaffolding upon which complex pharmacological agents are built. (5-Chloro-2-methoxyphenyl)methanol (CAS No. 7035-10-1) is a prime example of such a crucial building block.[1] Its discovery was not a singular event but rather an emergence driven by the growing need for precisely functionalized aromatic rings in medicinal chemistry. This guide provides an in-depth exploration of this compound, from its rationalized discovery to its initial, reliable synthetic routes, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties and Structural Data

A foundational understanding of a chemical entity begins with its physical and chemical properties. This data is critical for everything from reaction design to safety and handling.

| Property | Value | Source |

| CAS Number | 7035-10-1 | [1] |

| Molecular Formula | C₈H₉ClO₂ | [1] |

| Molecular Weight | 172.61 g/mol | [1] |

| Appearance | Solid (form may vary) | |

| Canonical SMILES | COC1=C(C=C(C=C1)Cl)CO | [2] |

| InChI | InChI=1S/C8H9ClO2/c1-11-8-3-2-7(9)4-6(8)5-10/h2-4,10H,5H2,1H3 | [2] |

The Genesis of a Key Intermediate: A Tale of Rational Design

The "discovery" of this compound is intrinsically linked to the pursuit of novel therapeutics. Its structure, a chlorinated and methoxylated benzyl alcohol, presents a versatile platform for chemical elaboration. The chlorine atom provides a site for nucleophilic substitution or cross-coupling reactions, while the methoxy group influences the electronic properties of the aromatic ring and can be a key interaction point with biological targets. The primary alcohol functionality is a readily modifiable handle for esterification, etherification, or conversion to other functional groups.

A pivotal application that underscores the importance of this molecule is its role as a key intermediate in the synthesis of Dapoxetine , a selective serotonin reuptake inhibitor (SSRI) used for the treatment of premature ejaculation.[3][4] The 5-chloro-2-methoxyphenyl moiety is a core component of the Dapoxetine structure, highlighting the industrial relevance and the driving force behind the development of reliable synthetic pathways to this compound.

Initial Synthesis Strategies: From Aldehyde and Carboxylic Acid Precursors

The initial synthesis of this compound can be approached from two common and commercially viable starting materials: 5-Chloro-2-methoxybenzaldehyde and 5-Chloro-2-methoxybenzoic acid. The choice between these routes often depends on the availability and cost of the precursor, as well as the desired scale and safety considerations of the reducing agent.

Synthetic Route 1: Reduction of 5-Chloro-2-methoxybenzaldehyde

This is often the preferred laboratory-scale synthesis due to the milder reaction conditions and the high chemoselectivity of the reducing agent.

Causality Behind Experimental Choices:

-

Reducing Agent: Sodium borohydride (NaBH₄) is an excellent choice for the reduction of aldehydes to primary alcohols.[5] It is highly selective for aldehydes and ketones, and will not reduce other functional groups like esters or carboxylic acids that might be present in more complex molecules. Its handling and workup are also significantly safer and more straightforward than those for more powerful reducing agents like lithium aluminum hydride.[6]

-

Solvent: Methanol or ethanol are common solvents for sodium borohydride reductions.[5] They are capable of dissolving both the aldehyde and the reducing agent to a sufficient extent. It is important to note that sodium borohydride does react slowly with protic solvents like methanol, so the reaction is typically run at cooler temperatures to maximize the reduction of the substrate.[6]

-

Workup: The workup with a mild acid, such as dilute hydrochloric acid, serves to neutralize any remaining borohydride and to hydrolyze the borate ester intermediate, liberating the desired alcohol.

Experimental Protocol: Synthesis of this compound via Aldehyde Reduction

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-Chloro-2-methoxybenzaldehyde (1.0 eq) in methanol (approximately 10 mL per gram of aldehyde).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.1 eq) portion-wise to the stirred solution. Maintain the temperature below 10 °C during the addition.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Quenching: Slowly add 1 M hydrochloric acid (HCl) dropwise to the reaction mixture at 0 °C to quench the excess sodium borohydride and neutralize the solution. Be cautious as hydrogen gas will be evolved.

-

Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: To the remaining aqueous residue, add ethyl acetate and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization.

DOT Diagram: Workflow for Aldehyde Reduction

Caption: Workflow for the synthesis of this compound via aldehyde reduction.

Synthetic Route 2: Reduction of 5-Chloro-2-methoxybenzoic Acid

This route is a viable alternative, particularly if the carboxylic acid is a more readily available or cost-effective starting material. It requires a more potent reducing agent.

Causality Behind Experimental Choices:

-

Reducing Agent: Lithium aluminum hydride (LiAlH₄ or LAH) is a powerful reducing agent capable of reducing carboxylic acids to primary alcohols.[7] Sodium borohydride is not strong enough for this transformation.[7] LAH is highly reactive and pyrophoric upon contact with water, necessitating the use of anhydrous solvents and careful handling procedures.[7][8]

-

Solvent: Anhydrous ethereal solvents such as tetrahydrofuran (THF) or diethyl ether are required for LAH reductions.[7][8] These solvents are inert to the highly reactive LAH.

-

Workup: The workup for an LAH reduction is critical for safety and product isolation. A carefully controlled sequential addition of water and then a base (like sodium hydroxide solution) is a common and effective method (Fieser workup) to quench the excess LAH and precipitate the aluminum salts in a granular, easily filterable form.[9]

Experimental Protocol: Synthesis of this compound via Carboxylic Acid Reduction

-

Reaction Setup: In an oven-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser with a nitrogen inlet, and a magnetic stir bar, add a suspension of lithium aluminum hydride (LiAlH₄) (1.5 eq) in anhydrous tetrahydrofuran (THF).

-

Preparation of Substrate Solution: In a separate flask, dissolve 5-Chloro-2-methoxybenzoic acid (1.0 eq) in anhydrous THF.

-

Addition of Substrate: Cool the LiAlH₄ suspension to 0 °C in an ice bath. Slowly add the solution of 5-Chloro-2-methoxybenzoic acid dropwise via the dropping funnel. An exothermic reaction with gas evolution (hydrogen) will occur. Control the addition rate to maintain a gentle reflux.

-

Reaction Completion: After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Quenching (Fieser Workup): Cool the reaction mixture to 0 °C. Cautiously and sequentially add the following dropwise with vigorous stirring:

-

'x' mL of water (where 'x' is the mass in grams of LiAlH₄ used).

-

'x' mL of 15% aqueous sodium hydroxide (NaOH).

-

'3x' mL of water.

-

-

Filtration: A granular precipitate of aluminum salts should form. Stir the mixture at room temperature for 30 minutes, then filter the solid through a pad of Celite. Wash the filter cake with THF.

-

Concentration: Combine the filtrate and washings and concentrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

DOT Diagram: Workflow for Carboxylic Acid Reduction

Caption: Workflow for the synthesis of this compound via carboxylic acid reduction.

Conclusion: An Enduringly Relevant Building Block

This compound stands as a testament to the enabling power of synthetic chemistry in drug discovery and development. While its "discovery" may not be a celebrated historical event, its continued relevance is evident in its application as a key intermediate for important pharmaceuticals. The synthetic routes detailed in this guide, based on the reduction of either the corresponding aldehyde or carboxylic acid, represent reliable and scalable methods for its preparation. As the quest for new and improved therapeutics continues, the demand for such versatile and strategically functionalized building blocks will undoubtedly persist, ensuring that the chemistry of this compound remains a topic of importance for the foreseeable future.

References

-

瑞禧生物. CAS:7035-10-1|this compound. [Link]

-

Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

-

Wikipedia. Lithium aluminium hydride. [Link]

-

Organic Syntheses. Procedure A: L-Valinol. [Link]

-

Patel, M., et al. (2015). A novel and practical asymmetric synthesis of dapoxetine hydrochloride. Beilstein Journal of Organic Chemistry, 11, 2638-2643. [Link]

- Google Patents.

-

iChemical. 5-chloro-2-methoxybenzyl alcohol, CAS No. 7035-10-1. [Link]

- Google Patents. CN103664660A - Synthesis method of dapoxetine hydrochloride.

-

PrepChem.com. Synthesis of 2-(3,4-Dichloro-5-methoxyphenyl)ethanol. [Link]

-

Millennium Cell Inc. Review of Chemical Processes for the Synthesis of Sodium Borohydride. [Link]

-

Central Intelligence Agency. APPLICATION OF LITHIUM-ALUMINUM HYDRIDE IN MICROSYNTHESIS OF ORGANIC COMPOUNDS CONTAINING RADIOACTIVE CARBON. [Link]

- Google Patents. US5730952A - Process for the preparation of lithium aluminum hydride in etheral solvents.

-

Organic Syntheses. N-Boc-5-oxaproline. [Link]

- Google Patents. CN1011218B - Method for synthesizing lithium aluminum hydride.

-

ResearchGate. What is the most suitable solvent to use in reducing a schiff base with sodium borohydrate and what is the most effective method in doing so?. [Link]

-

SciELO México. Efficient and Convenient Reduction of Organic Carbonyl Compounds to their Corresponding Alcohols by Zn(BH4)2/Charcoal in THF. [Link]

-

PubChem. (2-Chloro-5-methoxyphenyl)(cyclohexyl)methanol. [Link]

-

PubChem. (5-Chloro-2-methoxyphenyl)(phenyl)methanol. [Link]

Sources

- 1. usbio.net [usbio.net]

- 2. Page loading... [wap.guidechem.com]

- 3. A novel and practical asymmetric synthesis of dapoxetine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN102746170A - Preparation method of dapoxetine - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 5-chloro-2-methoxybenzyl alcohol, CAS No. 7035-10-1 - iChemical [ichemical.com]

- 9. prepchem.com [prepchem.com]

Potential reactivity of the benzylic alcohol in (5-Chloro-2-methoxyphenyl)methanol

An In-Depth Technical Guide Topic: Potential Reactivity of the Benzylic Alcohol in (5-Chloro-2-methoxyphenyl)methanol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound, a substituted benzylic alcohol, serves as a versatile intermediate in organic synthesis. The reactivity of its benzylic hydroxyl group is intricately modulated by the electronic properties of the aromatic ring's substituents: an electron-donating methoxy group at the ortho position and an electron-withdrawing chloro group at the meta position (relative to the hydroxymethyl group). This guide provides a comprehensive analysis of the molecule's reactivity, focusing on key transformations including nucleophilic substitution, oxidation, and etherification. We will explore the mechanistic underpinnings of these reactions, detailing how the substituent effects dictate reaction pathways and product outcomes. This document serves as a technical resource, offering field-proven insights and detailed experimental protocols to enable researchers to effectively utilize this building block in complex synthetic strategies.

Introduction: Structural and Electronic Profile

This compound (CAS No: 7035-10-1) is a bifunctional organic molecule featuring a primary benzylic alcohol and a substituted phenyl ring[1][2][3]. Its synthetic utility stems from the nuanced reactivity of the benzylic position, which is significantly influenced by the electronic interplay of its substituents.

-

Ortho-Methoxy Group (-OCH₃): This group exerts a strong positive mesomeric (+M) or resonance effect, donating electron density to the aromatic ring. This donation is most pronounced at the ortho and para positions. Crucially, this effect strongly stabilizes any positive charge that develops at the benzylic carbon, such as in a carbocation intermediate[4][5].

-

Meta-Chloro Group (-Cl): The chlorine atom exerts a negative inductive (-I) effect, withdrawing electron density from the ring. Its resonance effect (+M) is weaker and, from the meta position, does not directly conjugate with the benzylic carbon. Therefore, its primary influence is a moderate deactivation of the ring.

This electronic push-pull configuration predisposes the benzylic alcohol to facile heterolytic cleavage of the C-O bond, promoting reactions that proceed through a carbocation intermediate.

Logical Relationship: Substituent Effects on Reactivity

The following diagram illustrates how the electronic properties of the substituents govern the reactivity at the benzylic carbon.

Caption: Electronic influence of substituents on the stability of the benzylic carbocation.

Nucleophilic Substitution Reactions

Benzylic alcohols are prime substrates for nucleophilic substitution, proceeding via either Sₙ1 or Sₙ2 mechanisms[6][7]. Given the strong resonance stabilization afforded by the ortho-methoxy group, this compound readily undergoes reactions favoring an Sₙ1 pathway through a stabilized benzylic carbocation[8]. The hydroxyl group is a poor leaving group, necessitating its activation, typically through protonation under acidic conditions or derivatization[9][10].

Conversion to Benzylic Halides

Treatment with hydrohalic acids (HBr, HCl) or reagents like thionyl chloride (SOCl₂) facilitates the conversion of the alcohol to the corresponding benzyl halide. The reaction with thionyl chloride is often preferred as it produces gaseous byproducts. However, for electron-rich systems, sulfite formation can compete with chlorination[11].

Mechanism: Sₙ1 Substitution to Benzyl Chloride The following pathway illustrates the acid-catalyzed conversion to a benzyl halide, a cornerstone transformation.

Caption: Experimental workflow for the selective oxidation of the benzylic alcohol.

Step-by-Step Methodology:

-

Setup: To a solution of this compound (1.00 equiv) in acetonitrile (MeCN), add the N-heterocyclic iodane (1.40 equiv) and tetrabutylammonium chloride (TBACl) (1.00 equiv).

-

Reaction: Stir the mixture at 60 °C for approximately 2.5 hours, monitoring by TLC for the consumption of the starting material.

-

Quenching: Upon completion, cool the reaction to room temperature and quench by adding dimethyl sulfide (2.00 equiv) to consume any remaining oxidant.

-

Workup: Concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the resulting crude material via flash column chromatography on silica gel to yield the pure 5-Chloro-2-methoxybenzaldehyde.[12]

Protecting Group Strategies

In multi-step syntheses, it is often necessary to temporarily mask the reactivity of the benzylic alcohol. This is achieved by converting it into a stable derivative, or "protecting group," that is inert to a specific set of reaction conditions and can be cleanly removed later.[13][14]

Common Protecting Groups for Alcohols

-

Silyl Ethers (e.g., TBDMS, TIPS): Formed by reacting the alcohol with a silyl halide (e.g., TBDMS-Cl) in the presence of a base like imidazole. They are stable to many non-acidic reagents but are readily cleaved by fluoride ion sources (e.g., TBAF) or acid.[14][15]

-

Benzyl Ethers (Bn): Formed via Williamson ether synthesis (deprotonation with a base like NaH followed by addition of benzyl bromide). Benzyl ethers are robust towards many acidic and basic conditions but can be selectively removed by catalytic hydrogenolysis (H₂, Pd/C).[15][16][17]

Table 2: Selection of Alcohol Protecting Groups

| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Stability |

| tert-Butyldimethylsilyl | TBDMS | TBDMSCl, Imidazole, DMF | TBAF or H⁺/H₂O | Stable to base, mild acid [14] |

| Benzyl | Bn | NaH, BnBr, THF | H₂, Pd/C (Hydrogenolysis) | Stable to acid, base, oxidants [15][16] |

| Methoxymethyl | MOM | MOMCl, DIPEA | H⁺/H₂O (Acidic) | Stable to base [17] |

Workflow: Protection-Deprotection Sequence

Sources

- 1. usbio.net [usbio.net]

- 2. 7035-10-1 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 3. scbt.com [scbt.com]

- 4. Structure–reactivity studies and catalytic effects in the photosolvolysis of methoxy-substituted benzyl alcohols - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]

- 7. Khan Academy [khanacademy.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 10. Substituted benzylic alcohol synthesis by addition (C-C coupling) [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. BJOC - Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes [beilstein-journals.org]

- 13. uwindsor.ca [uwindsor.ca]

- 14. learninglink.oup.com [learninglink.oup.com]

- 15. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]

- 16. nbinno.com [nbinno.com]

- 17. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application and Protocol for the Synthesis of γ-(5-Chloro-2-methoxyphenyl)-γ-butyrolactone

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of γ-Butyrolactones

The γ-butyrolactone scaffold is a privileged structural motif frequently encountered in a vast array of natural products and pharmacologically active molecules. Its prevalence in medicinal chemistry stems from its ability to serve as a versatile building block and a key pharmacophore in drugs targeting a wide range of diseases. The inherent reactivity of the lactone ring, coupled with the potential for stereoselective functionalization at multiple positions, makes the synthesis of novel γ-butyrolactone derivatives a critical endeavor in modern drug discovery and development. This application note provides a detailed, research-grade protocol for the multi-step synthesis of a substituted aryl-γ-butyrolactone, specifically γ-(5-chloro-2-methoxyphenyl)-γ-butyrolactone, utilizing (5-Chloro-2-methoxyphenyl)methanol as a readily accessible starting material.

Synthetic Strategy: A Multi-Step Approach to Aryl-Substituted γ-Butyrolactones

The synthesis of γ-(5-chloro-2-methoxyphenyl)-γ-butyrolactone from this compound is most effectively achieved through a robust and well-documented three-step synthetic sequence. This strategy has been designed for its reliability, scalability, and the utilization of established, high-yielding transformations. The overall workflow is depicted below:

Caption: Overall synthetic workflow.

This protocol is divided into three distinct phases:

-

Oxidation: Selective oxidation of the primary benzylic alcohol to the corresponding aldehyde.

-

Carbon-Carbon Bond Formation: A Reformatsky reaction to couple the aldehyde with an ester enolate, forming the key β-hydroxy ester intermediate.

-

Lactonization: Intramolecular cyclization of the β-hydroxy ester to yield the target γ-butyrolactone.

Each step is detailed with a thorough explanation of the underlying chemical principles, causality for experimental choices, and a comprehensive, step-by-step protocol.

Part 1: Oxidation of this compound

Scientific Rationale and Expertise

The initial and critical step in this synthetic sequence is the selective oxidation of the primary alcohol, this compound, to its corresponding aldehyde, 5-Chloro-2-methoxybenzaldehyde. It is imperative to employ a mild oxidizing agent to prevent over-oxidation to the carboxylic acid, which would be unreactive in the subsequent Reformatsky step. Pyridinium chlorochromate (PCC) is the reagent of choice for this transformation.[1][2][3] PCC is a complex of chromium trioxide, pyridine, and hydrochloric acid that offers the significant advantage of performing oxidations in anhydrous organic solvents, such as dichloromethane (DCM).[1] This non-aqueous environment is crucial for halting the oxidation at the aldehyde stage.[1][2] The mechanism involves the formation of a chromate ester, followed by a base-assisted elimination to yield the aldehyde.[2]

Experimental Protocol: Oxidation

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |

| This compound | 172.61 | 5.00 g | 28.96 | Starting Material |

| Pyridinium chlorochromate (PCC) | 215.56 | 9.39 g | 43.44 | 1.5 equivalents |

| Dichloromethane (DCM), anhydrous | 84.93 | 150 mL | - | Solvent |

| Celite® or Silica Gel | - | ~10 g | - | Filtration aid |

| Diethyl ether, anhydrous | 74.12 | As needed | - | For washing |

Procedure:

-

To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add pyridinium chlorochromate (PCC) (9.39 g, 43.44 mmol) and approximately 10 g of Celite® or silica gel.

-

Add 100 mL of anhydrous dichloromethane (DCM) to the flask.

-

In a separate beaker, dissolve this compound (5.00 g, 28.96 mmol) in 50 mL of anhydrous DCM.

-

Add the solution of the alcohol dropwise to the stirred suspension of PCC in DCM at room temperature.

-

Upon complete addition, allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexanes:ethyl acetate eluent system). The starting material should be consumed.

-

Once the reaction is complete, dilute the mixture with 100 mL of anhydrous diethyl ether.

-

Set up a fritted glass funnel with a pad of Celite® or silica gel and filter the reaction mixture.

-

Wash the solid residue in the funnel thoroughly with several portions of anhydrous diethyl ether.

-

Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator.

-

The resulting crude product, 5-Chloro-2-methoxybenzaldehyde, can be purified by flash column chromatography on silica gel if necessary, though it is often of sufficient purity for the next step.

Part 2: The Reformatsky Reaction

Scientific Rationale and Expertise

The Reformatsky reaction is a classic and reliable method for the formation of β-hydroxy esters from aldehydes or ketones.[4][5][6] This reaction utilizes an organozinc reagent, often referred to as a Reformatsky enolate, which is generated in situ by the reaction of an α-halo ester with activated zinc metal.[4][6] A key advantage of the Reformatsky enolate over more reactive organometallic reagents like Grignard reagents or organolithiums is its lower basicity and nucleophilicity, which prevents unwanted side reactions such as self-condensation of the ester.[4] In this protocol, the newly synthesized 5-Chloro-2-methoxybenzaldehyde will be reacted with ethyl bromoacetate in the presence of zinc dust to form the corresponding β-hydroxy ester.

Experimental Protocol: Reformatsky Reaction

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |

| 5-Chloro-2-methoxybenzaldehyde | 170.59 | 4.94 g | 28.96 | From Part 1 |

| Ethyl bromoacetate | 167.00 | 4.0 mL (6.02 g) | 36.0 | 1.25 equivalents |

| Zinc dust, activated | 65.38 | 2.84 g | 43.44 | 1.5 equivalents |

| Toluene, anhydrous | 92.14 | 100 mL | - | Solvent |

| Iodine (I₂) | 253.81 | A few crystals | - | For zinc activation |

| Saturated aq. NH₄Cl solution | - | As needed | - | For quenching |

| Diethyl ether | 74.12 | As needed | - | For extraction |

| Anhydrous MgSO₄ or Na₂SO₄ | - | As needed | - | Drying agent |

Procedure:

-

Activate the zinc dust: To a dry 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, add zinc dust (2.84 g, 43.44 mmol) and a few crystals of iodine.

-

Gently heat the flask with a heat gun under a stream of inert gas (e.g., nitrogen or argon) until the purple iodine vapor is observed, then allow it to cool to room temperature. This process removes the deactivating oxide layer from the zinc surface.[6]

-

Add 50 mL of anhydrous toluene to the activated zinc.

-

In the dropping funnel, prepare a solution of 5-Chloro-2-methoxybenzaldehyde (4.94 g, 28.96 mmol) and ethyl bromoacetate (4.0 mL, 36.0 mmol) in 50 mL of anhydrous toluene.

-

Add a small portion (approximately 10%) of the aldehyde/ester solution to the zinc suspension and gently warm the mixture to initiate the reaction. The initiation is often indicated by a slight exotherm and the disappearance of the iodine color.

-

Once the reaction has started, add the remaining solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to heat the reaction mixture at reflux for an additional 1-2 hours, or until TLC analysis indicates the consumption of the aldehyde.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Quench the reaction by the slow, dropwise addition of 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude β-hydroxy ester can be purified by flash column chromatography on silica gel.

Part 3: Acid-Catalyzed Cyclization to γ-Butyrolactone

Scientific Rationale and Expertise

The final step in the synthesis is the intramolecular cyclization, or lactonization, of the β-hydroxy ester to form the thermodynamically stable five-membered γ-butyrolactone ring. This transformation is typically facilitated by heating the β-hydroxy ester in the presence of an acid catalyst. The acid protonates the ester carbonyl, rendering it more electrophilic and promoting the intramolecular nucleophilic attack by the hydroxyl group. Subsequent elimination of ethanol drives the reaction to completion.

Experimental Protocol: Cyclization

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |

| β-Hydroxy ester intermediate | - | ~28.96 (theoretical) | - | From Part 2 |

| Toluene | 92.14 | 100 mL | - | Solvent |

| p-Toluenesulfonic acid (p-TsOH) | 172.20 | ~0.28 g | ~1.6 | Catalytic amount |

| Saturated aq. NaHCO₃ solution | - | As needed | - | For neutralization |

| Diethyl ether or Ethyl acetate | - | As needed | - | For extraction |

| Anhydrous MgSO₄ or Na₂SO₄ | - | As needed | - | Drying agent |

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add the crude or purified β-hydroxy ester from Part 2.

-

Dissolve the ester in 100 mL of toluene.

-

Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (approximately 5 mol%).

-

Heat the mixture to reflux. Water and ethanol will be removed azeotropically and collected in the Dean-Stark trap.

-

Monitor the reaction by TLC until the starting material is no longer visible. The reaction is typically complete within 2-4 hours.

-